N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-chlorophenoxy)-2-methylpropanamide
Description
This compound features a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 2-(4-chlorophenoxy)-2-methylpropanamide group. The triazolopyrimidine scaffold is notable for its presence in bioactive molecules, including kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-18(2,26-15-7-5-14(19)6-8-15)16(25)20-9-3-4-13-10-21-17-22-12-23-24(17)11-13/h5-8,10-12H,3-4,9H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHNAZFOLBLJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCCC1=CN2C(=NC=N2)N=C1)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The compound primarily acts as an inhibitor of the AXL receptor tyrosine kinase (RTK). AXL is implicated in various cellular processes, including proliferation, survival, and migration. Inhibition of this pathway has been linked to therapeutic effects in cancer treatment and other proliferative conditions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies showed that triazolo compounds inhibit growth in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Case Study : A study involving a related triazolo compound demonstrated a 70% reduction in tumor volume in xenograft models of breast cancer when administered at optimal doses.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing against bacterial strains : The minimum inhibitory concentration (MIC) for several strains showed moderate to high activity. For example, it exhibited an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown promise in reducing inflammation:
- In vivo models demonstrated a significant decrease in inflammatory markers when treated with the compound compared to controls.
Pharmacological Studies
- Study on AXL Inhibition : A pharmacological study indicated that the compound effectively inhibits AXL-mediated signaling pathways, leading to reduced cell proliferation in cancer cell lines.
- Safety Profile : Toxicological assessments revealed that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogues differ primarily in substituents on the triazolopyrimidine core or the aromatic/amide side chains. Key examples include:
Substituent Effects on Activity and Properties
- 4-Chlorophenoxy vs.
- Fluorophenoxy vs. Chlorophenoxy: The fluorophenoxy analogue likely exhibits reduced steric bulk compared to chlorophenoxy, which may alter binding affinity in enzyme inhibition contexts.
- Triazolopyrimidine Core Modifications : Compound 3 replaces the propyl linker with a pyridine ring and includes a dimethyloxazole carboxamide, demonstrating that core modifications can shift biological activity (e.g., antiparasitic vs. antimicrobial).
Bioactivity Trends in Analogues
- Antimicrobial Activity: Quinazoline-pyrazole derivatives (e.g., from ) with chlorinated aryl groups show inhibitory effects on plant pathogens. This suggests that the target compound’s 4-chlorophenoxy group may similarly enhance antimicrobial potency.
- Antiparasitic Activity : Compound 3 , a kinetoplastid inhibitor, highlights the triazolopyrimidine scaffold’s versatility in targeting eukaryotic pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
